molecular formula C20H27NO B1385468 4-(Isopentyloxy)-N-(3-phenylpropyl)aniline CAS No. 1040688-85-4

4-(Isopentyloxy)-N-(3-phenylpropyl)aniline

Cat. No. B1385468
CAS RN: 1040688-85-4
M. Wt: 297.4 g/mol
InChI Key: CMRBJMLKYUXITJ-UHFFFAOYSA-N
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Description

4-(Isopentyloxy)-N-(3-phenylpropyl)aniline, or 4-IPPA, is a synthetic organic compound that is widely used in the fields of medicinal chemistry and pharmaceutical research. It is a member of the aniline family, which is a group of compounds that contain an amine group attached to an aromatic ring. 4-IPPA is also known as a “chiral aniline” because it contains a chiral center, or an asymmetric carbon atom, that can exist in two different configurations. This makes it an important compound for the study of asymmetric synthesis and the production of chiral drugs.

Scientific Research Applications

Liquid Crystalline Properties

4-(Isopentyloxy)-N-(3-phenylpropyl)aniline and its derivatives exhibit interesting liquid crystalline properties. For example, Sakagami et al. (2002) synthesized a series of anilines with variations in the isopropyl and isopropoxy groups, observing that the lengthening of the terminal alkoxyl chain leads to the formation of smectic C and nematic phases in some derivatives. This suggests potential applications in the development of materials for liquid crystal displays (LCDs) and other optoelectronic devices due to the controllable phase transitions and anisotropic properties of the compounds (Sakagami, Koga, & Takase, 2002).

Synthesis and Chemical Reactivity

The synthesis and reactivity of aniline derivatives, including those similar to this compound, are of significant interest in organic chemistry. Rao et al. (2001) discussed a convenient preparation method for a related compound, showcasing the versatility of aniline derivatives in synthetic chemistry. Such methodologies are crucial for the synthesis of a wide range of pharmaceuticals, dyes, and polymers, highlighting the importance of these compounds in chemical synthesis (Rao, Venkateswarlu, Rao, & Divi, 2001).

Mesomorphic Properties and Material Science

Anilines with specific substituents can form compounds with unique mesomorphic properties. Yeap et al. (2012) synthesized a series of anilines with bromopropyloxy and alkyloxybenzylidene groups, which displayed enantiotropic smectic phases. Such materials are valuable in the field of material science, particularly for the development of advanced materials with specific thermal and optical properties (Yeap, Ooi, Kubo, & Ito, 2012).

Molecular Structure and Spectroscopy

The study of molecular structure and spectroscopy of aniline derivatives, including those similar to this compound, provides insights into their electronic and optical properties. Efil and Bekdemir (2014) conducted a study on a related compound, analyzing its molecular structure, IR, NMR spectra, and HOMO-LUMO analysis. Such research contributes to a better understanding of the electronic properties and potential applications of these compounds in electronic and photonic devices (Efil & Bekdemir, 2014).

properties

IUPAC Name

4-(3-methylbutoxy)-N-(3-phenylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-17(2)14-16-22-20-12-10-19(11-13-20)21-15-6-9-18-7-4-3-5-8-18/h3-5,7-8,10-13,17,21H,6,9,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRBJMLKYUXITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)NCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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